molecular formula C12H22BrNO2 B1288631 Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate CAS No. 210564-54-8

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate

Cat. No. B1288631
M. Wt: 292.21 g/mol
InChI Key: SRWFLHHXMSGSSU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C12H22BrNO2 . It is a solid substance and is used in scientific research and development .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(CCBr)C1 . This indicates that the compound contains a piperidine ring, a bromoethyl group, and a tert-butyl ester group .


Physical And Chemical Properties Analysis

“Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” is a solid substance . Its molecular weight is 292.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Application in Biologically Active Compounds

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate used in the synthesis of crizotinib, an anti-cancer drug. The synthesis of this compound involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1H NMR spectrum, achieving a total yield of 49.9% (Kong et al., 2016).

Key Intermediates in Drug Synthesis

Tert-butyl piperidine-1-carboxylate derivatives serve as key intermediates in synthesizing various drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is the primary intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. The structures and synthetic route were determined by MS and 1HNMR, with the synthetic method optimized to achieve a total yield of 20.2% (Wang et al., 2015).

Synthesis of Diverse Piperidine Derivatives

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of a wide range of piperidine derivatives, demonstrating their versatility in chemical synthesis (Moskalenko & Boev, 2014).

Structural and Molecular Studies

Tert-butyl piperidine-1-carboxylate derivatives are also used for structural and molecular studies. Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. The product was recrystallized, and its structure was determined via single crystal X-ray diffraction analysis, offering insights into its molecular structure (Moriguchi et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures .

Future Directions

The future directions for “Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” are not specified in the search results. As a chemical used in scientific research and development , its future applications would depend on the outcomes of ongoing research studies.

properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWFLHHXMSGSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611236
Record name tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate

CAS RN

210564-54-8
Record name tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
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